molecular formula C9H11FO2 B15093214 2-Fluoro-6-(propan-2-yloxy)phenol

2-Fluoro-6-(propan-2-yloxy)phenol

Katalognummer: B15093214
Molekulargewicht: 170.18 g/mol
InChI-Schlüssel: IRGRGDUSYBLIRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-(propan-2-yloxy)phenol is a chemical compound with the molecular formula C9H11FO2. . This compound is characterized by the presence of a fluorine atom and an isopropoxy group attached to a phenol ring, which imparts unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Fluoro-6-(propan-2-yloxy)phenol typically involves the reaction of 2-fluorophenol with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the isopropoxy group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

2-Fluoro-6-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-(propan-2-yloxy)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-6-(propan-2-yloxy)phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.

Eigenschaften

Molekularformel

C9H11FO2

Molekulargewicht

170.18 g/mol

IUPAC-Name

2-fluoro-6-propan-2-yloxyphenol

InChI

InChI=1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3

InChI-Schlüssel

IRGRGDUSYBLIRD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C(=CC=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.